

Spectroscopic Profile of 3-Ethyl-2-methylhept-2ene: A Technical Guide

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Compound of Interest

Compound Name: 3-ethyl-2-methylhept-2-ene

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the alkene **3-ethyl-2-methylhept-2-ene** (CAS No. 19780-61-1). Due to the limited availability of public experimental spectra for this compound, this document presents predicted spectroscopic data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are based on established, general protocols for the spectroscopic analysis of liquid organic compounds and serve as a guide for researchers working with this or structurally similar molecules. This guide is intended to support identification, characterization, and quality control efforts in research and development settings.

Chemical Structure and Properties

• IUPAC Name: 3-ethyl-2-methylhept-2-ene

• Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

• CAS Number: 19780-61-1[1][2][3]



Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-ethyl-2-methylhept-2-ene**. This data has been generated using computational models and should be used as a reference for the identification of the compound.

Predicted ¹H NMR Data (500 MHz. CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment (Proton)
~1.95 - 2.10	q	2H	-CH ₂ - (ethyl group on double bond)
~1.85 - 1.95	t	2H	-CH ₂ - (adjacent to double bond in heptyl chain)
~1.65	S	3H	=C-CH₃ (methyl group on double bond)
~1.60	S	3H	=C-CH₃ (methyl group on double bond)
~1.25 - 1.40	m	4H	-CH2-CH2- (heptyl chain)
~0.95	t	3H	-CH₃ (terminal methyl of ethyl group)
~0.88	t	3H	-CH₃ (terminal methyl of heptyl chain)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (ppm)	Assignment (Carbon)
~135.5	=C< (quaternary)
~125.0	=C< (quaternary)
~39.5	-CH ₂ - (heptyl chain)
~32.0	-CH ₂ - (heptyl chain)
~28.0	-CH ₂ - (ethyl group)
~23.0	-CH ₂ - (heptyl chain)
~22.5	=C-CH₃
~20.5	=C-CH₃
~14.0	-CH₃ (terminal, heptyl)
~13.5	-CH₃ (terminal, ethyl)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Assignment (Vibrational Mode)
~2960 - 2850	Strong	C-H stretch (alkane)
~1670	Medium	C=C stretch (tetrasubstituted alkene)
~1460	Medium	C-H bend (methylene)
~1375	Medium	C-H bend (methyl)

Predicted Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Assignment (Fragment)
140	30	[M] ⁺ (Molecular Ion)
125	20	[M - CH ₃] ⁺
111	100	[M - C ₂ H ₅] ⁺
97	60	[M - C3H7] ⁺
83	50	[M - C4H9] ⁺
69	40	[C5H9]+
55	70	[C ₄ H ₇] ⁺
41	80	[C ₃ H ₅]+

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for liquid organic compounds such as **3-ethyl-2-methylhept-2-ene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

- For ¹H NMR, accurately weigh 5-25 mg of the liquid sample. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]
- The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]
- The solution can be prepared in a small vial and then transferred to the NMR tube using a Pasteur pipette. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.[1][4]
- Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[5]
- Cap the NMR tube securely to prevent evaporation.[5]



3.1.2. Data Acquisition

- Insert the prepared NMR tube into the spectrometer.
- The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[5]
- The magnetic field homogeneity is optimized through a process called shimming to enhance spectral resolution.[5]
- The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[5]
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, before initiating data collection.[5]

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation

- For liquid samples, the "neat" method is commonly employed.
- Place a single drop of the liquid sample onto the surface of a salt plate (e.g., NaCl).
- Carefully place a second salt plate on top of the first, creating a thin liquid film between them.

 [6]
- Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal.

3.2.2. Data Acquisition

- Place the prepared salt plates or position the ATR accessory in the sample holder of the IR spectrometer.
- Acquire a background spectrum of the empty instrument or clean ATR crystal.
- Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance



spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

- Prepare a dilute solution of the liquid sample in a volatile organic solvent (e.g., methanol or hexane).
- The concentration should be low enough to avoid overloading the GC column.

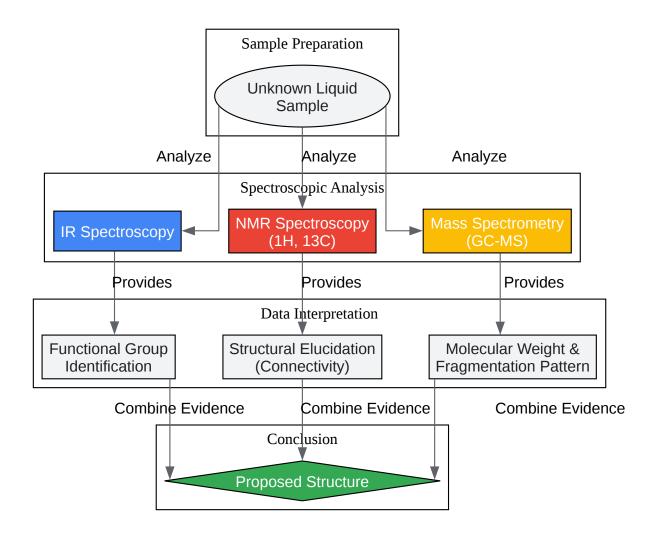
3.3.2. Data Acquisition

- A small volume (typically 1 μL) of the prepared solution is injected into the GC-MS instrument.[8]
- The sample is vaporized in the heated injection port and carried by an inert gas (e.g., Helium) onto the GC column.[8]
- The column is subjected to a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical program might start at 60°C, hold for 2 minutes, and then ramp up to 300°C at a rate of 10°C per minute.[8]
- As the separated components elute from the column, they enter the mass spectrometer.
- In the mass spectrometer, the molecules are ionized (commonly by electron impact at 70 eV), fragmented, and then separated based on their mass-to-charge ratio (m/z) to generate a mass spectrum for each component.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown organic compound.





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Caption: Logical workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a summary of the predicted spectroscopic data for **3-ethyl-2-methylhept-2-ene**, along with generalized experimental protocols for acquiring such data. While experimental data for this specific compound is not readily available in the public domain, the information presented here serves as a valuable resource for researchers in the fields of chemistry and drug development for its identification and characterization. The provided



workflow and protocols offer a solid foundation for the spectroscopic analysis of this and related organic molecules.

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